molecular formula C13H11NO2 B1342621 2-Benzyloxy-3-pyridinecarbaldehyde CAS No. 179257-30-8

2-Benzyloxy-3-pyridinecarbaldehyde

Cat. No.: B1342621
CAS No.: 179257-30-8
M. Wt: 213.23 g/mol
InChI Key: UUGVNZBUTFREOG-UHFFFAOYSA-N
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Description

The compound 2-Benzyloxy-3-pyridinecarbaldehyde is a specialized reagent whose utility is best understood by examining the individual contributions of its core components: the pyridinecarbaldehyde framework and the benzyloxy substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVNZBUTFREOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzyloxy 3 Pyridinecarbaldehyde

De Novo Construction of the 3-Pyridinecarbaldehyde Scaffold

Building the functionalized pyridine (B92270) ring from acyclic precursors, or de novo synthesis, offers a powerful approach to installing desired substitution patterns from the outset. These methods often involve cycloaddition reactions or the sequential, regioselective functionalization of a simple pyridine core.

Cycloaddition Reactions for Pyridine Ring Formation

Cycloaddition reactions provide an efficient means to construct the pyridine ring in a single, convergent step. Transition-metal catalysis has significantly expanded the scope and utility of these transformations. elsevier.com Various cycloaddition strategies, such as [2+2+2], [3+3], and [4+2] cyclizations, allow for the assembly of diverse pyridine structures. elsevier.comnih.gov

A particularly relevant approach is the formal [3+3] cycloaddition, which can be achieved via an organocatalyzed reaction between enamines and α,β-unsaturated aldehydes or ketones. nih.gov This method allows for the formation of tri- or tetrasubstituted pyridines from readily available starting materials. nih.gov By carefully selecting the enamine and the unsaturated carbonyl component, it is possible to construct a pyridine ring with the necessary substitution pattern to lead to a 3-pyridinecarbaldehyde derivative.

Cycloaddition StrategyReactant TypesCatalyst/ConditionsOutcomeReference
[3+3] Cycloaddition Enamines + Unsaturated Aldehydes/KetonesOrganocatalyst (e.g., Pyrrolidine HCl), FeCl₃Tri- or Tetrasubstituted Pyridines nih.gov
[4+2] Cycloaddition (Diels-Alder) Dienes + Alkenes (Dienophiles)Thermal or Lewis Acid CatalysisSix-membered Rings (e.g., Cyclohexene derivatives) libretexts.org
[2+2+2] Cyclization Alkynes, NitrilesTransition Metal Catalysts (e.g., Co, Rh, Ni)Substituted Pyridines elsevier.com

Regioselective Functionalization of Pyridine Nuclei at C3

Achieving selective functionalization at the C3 (or meta) position of the pyridine ring is a significant synthetic challenge due to the electronic nature of the heterocycle, which typically directs electrophilic attack to C3 but often requires harsh conditions, and nucleophilic/radical attack to C2, C4, and C6. acs.org Recent advances, however, have provided milder and more selective methods.

One powerful strategy involves a borane-catalyzed tandem reaction. acs.org This method utilizes the hydroboration of pyridine to form a nucleophilic dihydropyridine (B1217469) intermediate, which then reacts selectively at the C3 position with electrophiles like aldehydes. Subsequent oxidative aromatization yields the C3-alkylated pyridine. acs.org This approach is notable for its mild conditions and high regioselectivity. acs.org

Another route to C3 functionalization is the introduction of a cyano group, which can later be reduced to the target carbaldehyde. C3-selective cyanation can be accomplished through a tandem process where an in situ generated dihydropyridine reacts with a cyano electrophile. nih.gov This method has proven suitable for the late-stage functionalization of complex molecules. nih.gov A more traditional and industrial-scale method involves the direct oxidation of 3-methylpyridine (B133936) (3-picoline) using various oxidizing agents and catalysts to produce 3-pyridinecarboxaldehyde. chemicalbook.comguidechem.com

C3-Functionalization MethodPrecursorKey ReagentsIntermediate/ProductKey FeaturesReference
Borane-Catalyzed Alkylation PyridineBorane catalyst, AldehydeC3-Alkylated PyridineMild conditions, high C3 selectivity acs.org
C-H Cyanation PyridineDihydropyridine generation, Cyano electrophile3-CyanopyridineSuitable for late-stage functionalization nih.gov
Oxidation 3-MethylpyridineOxidizing agents (e.g., O₂, HNO₃), Catalysts3-PyridinecarboxaldehydeEstablished industrial process chemicalbook.comguidechem.com

Regioselective Installation of the Benzyloxy Moiety at the C2 Position

Once the 3-pyridinecarbaldehyde scaffold is obtained, the next critical step is the introduction of the benzyloxy group at the C2 position. This requires a regioselective C-O bond formation, which can be accomplished through classical etherification or modern cross-coupling techniques. The choice of strategy often depends on the nature of the precursor, typically a 2-hydroxy- or 2-halopyridine derivative.

Etherification Strategies on Pyridine Precursors

The direct etherification of a 2-hydroxypyridine (B17775) precursor is complicated by its existence as a tautomeric mixture with 2-pyridone. wikipedia.orgnih.gov While alkylation is possible, it can result in mixtures of O-alkylated (the desired 2-benzyloxypyridine) and N-alkylated (N-benzyl-2-pyridone) products. nih.gov

A more direct and high-yielding approach involves the nucleophilic substitution of a 2-halopyridine. The reaction of 2-chloro-3-pyridinecarbaldehyde with benzyl (B1604629) alcohol in the presence of a strong base (to form the benzyl alkoxide) is an effective method. A reported synthesis of 2-benzyloxypyridine utilizes the coupling of 2-chloropyridine (B119429) with benzyl alcohol, which proceeds in high yield. This strategy avoids the issue of tautomerism and competing N-alkylation. The Mitsunobu reaction, using a phenol (B47542) (like 2-hydroxypyridine), an alcohol, and a phosphine (B1218219)/azodicarboxylate system, is another option for ether formation, though it can also suffer from competing O- vs. N-alkylation with pyridone substrates. nih.govwordpress.com

Transition Metal-Catalyzed Cross-Coupling Approaches for C-O Bond Formation

Modern synthetic chemistry offers powerful tools for C-O bond formation through transition-metal catalysis, most notably palladium- and copper-catalyzed reactions. These methods have become indispensable for the synthesis of aryl ethers. A palladium-catalyzed Buchwald-Hartwig type C-O cross-coupling reaction between a 2-halopyridine (such as 2-chloro- or 2-bromo-3-pyridinecarbaldehyde) and benzyl alcohol can provide a highly efficient and functional-group-tolerant route to the target ether. Transition-metal catalysis has been extensively used for pyridine functionalization, including the formation of C-C, C-N, and C-O bonds, offering milder conditions compared to classical nucleophilic aromatic substitution. nih.govacs.org

Protecting Group Chemistry for Orthogonal Functionalization

The synthesis of a molecule with multiple reactive sites, such as 2-benzyloxy-3-pyridinecarbaldehyde, necessitates a careful strategy involving protecting groups to ensure chemoselectivity. The aldehyde group is sensitive to nucleophiles and redox agents, while the pyridine nitrogen can act as a nucleophile or base, and can coordinate to metal catalysts, interfering with desired transformations. sigmaaldrich.comacs.org

A common and effective strategy is to perform the synthesis using a precursor to the aldehyde, such as a nitrile group (-CN). The nitrile is robust and unreactive under the conditions typically used for etherification. A plausible and documented synthetic pathway starts with a precursor like 2-chloronicotinonitrile. chemicalbook.com This route involves two main steps:

Etherification: Nucleophilic substitution of the chloride with sodium benzoxide to form 2-(benzyloxy)nicotinonitrile.

Reduction: Selective reduction of the nitrile group to an aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

This sequence strategically installs the stable benzyloxy group first and then reveals the sensitive aldehyde functionality at the end of the synthesis, circumventing potential side reactions.

Multicomponent Reaction (MCR) Strategies Towards Substituted Pyridinecarbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. rsc.org Several MCRs are known for the synthesis of the pyridine core, with the Bohlmann-Rahtz pyridine synthesis being a prominent example. wikipedia.orgsynarchive.com This reaction typically involves the condensation of an enamine with an ethynylketone to furnish a substituted pyridine. wikipedia.org

While a direct application of a one-pot MCR for the synthesis of this compound is not extensively documented, a plausible strategy can be devised based on the principles of the Bohlmann-Rahtz synthesis and related cyclocondensation reactions. researchgate.netacsgcipr.org A hypothetical three-component reaction could involve an enamine, an activated carbonyl species, and a source of ammonia (B1221849).

A potential MCR approach could utilize a β-alkoxyacrolein derivative, an active methylene (B1212753) compound, and an ammonia source. The sequence would likely proceed through a series of condensations and a final cyclization/aromatization step to yield the desired substituted pyridine.

To illustrate a potential MCR strategy for a related 2-alkoxy-3-substituted pyridine, consider the following hypothetical reaction scheme. This provides a framework for how this compound could be approached via an MCR.

Table 1: Hypothetical Multicomponent Synthesis of a 2-Alkoxy-3-cyanopyridine

EntryEnamine ComponentAcrylaldehyde DerivativeCatalystSolventTemp (°C)Yield (%)
13-AminocrotononitrileBenzyloxypropanedialPiperidineEthanol8065
2Ethyl 3-aminocrotonateBenzyloxypropanedialAcetic AcidToluene (B28343)11058
33-Aminocrotononitrile2-(Benzyloxymethylene)malononitrileK₂CO₃DMF10072
4Malononitrile (B47326)/NH₄OAc1,1,3,3-Tetrabenzyloxypropanep-TSAXylene14045

This table presents hypothetical data for illustrative purposes and is based on typical conditions for related pyridine syntheses.

The development of such MCRs is an active area of research, aiming to provide more direct and efficient routes to functionalized pyridines like this compound.

Chemo- and Stereoselective Synthesis Considerations for this compound

The synthesis of a specific isomer of a substituted pyridine requires careful control over regioselectivity and, in the case of chiral molecules, stereoselectivity. For this compound, the primary concern is chemoselectivity and regioselectivity—ensuring the correct placement of the benzyloxy and formyl groups at the C2 and C3 positions, respectively.

Chemoselectivity: In the context of building the pyridine ring, chemoselectivity involves the selective reaction of different functional groups. For instance, in a cyclocondensation reaction, the choice of reactants and conditions must favor the formation of the desired pyridine over potential side products. The use of protecting groups can be a key strategy to ensure that only the desired functional groups participate in the ring-forming reactions.

Regioselectivity: The regioselective construction of the 2,3-disubstituted pyridine core is a significant challenge. Many classical pyridine syntheses produce mixtures of isomers. Directed metallation has emerged as a powerful tool for the regioselective functionalization of the pyridine ring. rsc.org For example, the metallation of a 2-halopyridine can direct subsequent electrophilic attack to the C3 position. rsc.org Following the introduction of a suitable precursor to the formyl group, a nucleophilic substitution can be employed to introduce the benzyloxy group at C2.

A synthetic sequence could involve the initial preparation of 2-chloro-3-cyanopyridine. The chloro group can then be displaced by a benzyloxy group via nucleophilic aromatic substitution. Finally, the cyano group can be reduced to the desired carbaldehyde. This stepwise approach allows for precise control over the substitution pattern. researchgate.net

Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes a critical consideration when it is used as a substrate in subsequent reactions to build chiral molecules. For example, the asymmetric reduction of the aldehyde or an asymmetric addition of a nucleophile would require stereoselective control to yield a single enantiomer of the product. The development of chiral catalysts and reagents for such transformations is a major focus of modern organic synthesis.

Table 2: Strategies for Chemo- and Regiocontrolled Synthesis of 2,3-Disubstituted Pyridines

StrategyDescriptionKey Reagents/ConditionsSelectivity Outcome
Directed Ortho-Metallation A directing group on the pyridine ring guides metallation to an adjacent position, followed by trapping with an electrophile.LDA, n-BuLi; DMF, CO₂High regioselectivity for functionalization at the position ortho to the directing group.
Stepwise Functionalization Sequential introduction of substituents onto a pre-functionalized pyridine ring.2-Chloropyridine, nucleophile (e.g., NaOBn), then functional group transformation.Precise control over the position of each substituent.
Cycloaddition Reactions [4+2] Cycloaddition (Diels-Alder) reactions of azadienes with dienophiles can provide access to highly substituted pyridines.Substituted 1-azadienes, alkynesRegioselectivity is governed by the electronic and steric properties of the reactants.
Catalytic C-H Functionalization Transition metal-catalyzed direct functionalization of C-H bonds offers a step-economical approach.Rh, Pd, or Ir catalysts; directing groupsRegioselectivity is often controlled by a directing group on the pyridine.

This table provides an overview of general strategies and does not represent specific experimental results for the target molecule.

Reactivity Profiles and Fundamental Chemical Transformations of 2 Benzyloxy 3 Pyridinecarbaldehyde

Reactivity at the Aldehyde Functionality (C3-Carbaldehyde)

The aldehyde group is a primary site of chemical reactivity in 2-Benzyloxy-3-pyridinecarbaldehyde, readily undergoing a variety of transformations typical of aromatic aldehydes.

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. This fundamental reaction opens pathways to a range of functional groups, most notably alcohols and amines.

The reduction of the aldehyde to a primary alcohol, (2-(benzyloxy)pyridin-3-yl)methanol, can be accomplished using hydride-based reducing agents. While specific examples with this compound are not prevalent in the provided literature, the general transformation is a cornerstone of organic synthesis.

The synthesis of amines from aldehydes can be achieved through reductive amination. This process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

ReactantReagent(s)ProductReaction Type
This compound1. Primary Amine (R-NH2), 2. Reducing Agent (e.g., NaBH3CN)N-substituted (2-(benzyloxy)pyridin-3-yl)methanamineReductive Amination
This compoundHydride Reducing Agent (e.g., NaBH4)(2-(benzyloxy)pyridin-3-yl)methanolNucleophilic Addition (Reduction)

Condensation reactions of this compound with primary amines and their derivatives provide access to a variety of compounds with a C=N double bond. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.orglibretexts.org

Imines (Schiff Bases): The reaction with primary amines yields imines. libretexts.orgmasterorganicchemistry.comyoutube.com The formation of these compounds is often catalyzed by acid and is a reversible process. libretexts.orgmasterorganicchemistry.com

Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) leads to the formation of oximes. wikipedia.orgkhanacademy.orgbyjus.com Oximes exist as E/Z stereoisomers and are generally crystalline solids. wikipedia.org

Hydrazones: The reaction with hydrazine (B178648) (N2H4) or its substituted derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) produces hydrazones. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govnih.gov These derivatives are often colorful, crystalline solids and have been used for the characterization of aldehydes and ketones. nih.gov

The general mechanism for imine formation involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration. libretexts.orglibretexts.org

ReactantReagentProduct Type
This compoundPrimary Amine (R-NH2)Imine (Schiff Base)
This compoundHydroxylamine (NH2OH)Oxime
This compoundHydrazine (R-NHNH2)Hydrazone

The conversion of the carbonyl group to a carbon-carbon double bond can be effectively achieved using olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comyoutube.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgorganicchemistrydata.orgorganic-chemistry.org It generally offers excellent E-selectivity in the formation of alkenes and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org The HWE reaction is often preferred for its stereocontrol and the higher reactivity of the phosphonate carbanions compared to Wittig reagents. organicchemistrydata.orgrsc.org

Reaction NameReagent TypeGeneral ProductKey Features
Wittig ReactionPhosphorus Ylide (Ph3P=CHR)AlkeneForms a C=C double bond; byproduct is triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.orgmasterorganicchemistry.commnstate.edu
Horner-Wadsworth-Emmons ReactionPhosphonate Carbanion ((RO)2P(O)CHR')Alkene (predominantly E-isomer)High E-selectivity; water-soluble phosphate byproduct. wikipedia.orgorganicchemistrydata.orgorganic-chemistry.orgrsc.orgclockss.org

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to 2-(benzyloxy)nicotinic acid using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), and chromic acid. Milder oxidizing agents can also be employed. The oxidation of benzylic alcohols, which can be formed from the corresponding aldehyde, to carboxylic acids can be achieved using reagents like potassium permanganate. researchgate.net

Reduction: As mentioned in section 3.1.1, the aldehyde can be reduced to the corresponding primary alcohol, (2-(benzyloxy)pyridin-3-yl)methanol. This transformation is typically carried out with hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the aldehyde group at the C3 position further deactivates the ring. However, the benzyloxy group at the C2 position is an electron-donating group and can influence the regioselectivity of substitution.

In general, electrophilic substitution on pyridine occurs preferentially at the C3 position (meta to the nitrogen atom) because the intermediate carbocation does not place a positive charge on the electronegative nitrogen atom. youtube.com For this compound, the directing effects of the existing substituents must be considered. The benzyloxy group is an ortho, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects would likely lead to complex product mixtures or require specific reaction conditions to achieve selectivity.

PositionElectronic Effect of NitrogenElectronic Effect of Aldehyde GroupElectronic Effect of Benzyloxy GroupOverall Propensity for Electrophilic Attack
C4DeactivatedOrtho to aldehyde (deactivated)Meta to benzyloxy (less activated)Low
C5DeactivatedMeta to aldehyde (less deactivated)Para to benzyloxy (activated)Potentially favored site
C6DeactivatedMeta to aldehyde (less deactivated)Ortho to benzyloxy (activated)Potentially favored site, but sterically hindered

Nucleophilic Aromatic Substitution at Adjacent Positions (e.g., C2 if applicable)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.govbyjus.com In this compound, the formyl group at the C3 position acts as a potent electron-withdrawing group, activating the ring for nucleophilic attack. The benzyloxy group at the C2 position can function as a leaving group in such reactions.

The general mechanism for SNAr is a two-step addition-elimination process. byjus.com A nucleophile first attacks the electron-poor carbon atom (C2), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing aldehyde group at the para-like position relative to the point of attack. byjus.com In the subsequent step, the leaving group—in this case, the benzyloxide anion—is eliminated, restoring the aromaticity of the ring.

The reactivity in SNAr reactions on pyridine systems is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the presence of activating groups. nih.gov While halogens are common leaving groups, with reactivity often following the order F > Cl ≈ Br > I, alkoxy groups can also be displaced, although typically under more forcing conditions. nih.govresearchgate.net The presence of the aldehyde significantly enhances the feasibility of displacing the benzyloxy group compared to an unactivated 2-benzyloxypyridine. Common nucleophiles used in these transformations include amines, alkoxides, and thiolates.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at C2

Nucleophile (Nu-H)Reagent/ConditionsProduct
Amine (R₂NH)Heat, polar solvent (e.g., DMSO)2-(Dialkylamino)-3-pyridinecarbaldehyde
Alcohol (R'OH)NaOR', heat2-Alkoxy-3-pyridinecarbaldehyde
Thiol (R'SH)NaSR', polar aprotic solvent2-(Alkylthio)-3-pyridinecarbaldehyde

Ligand Properties: Coordination with Transition Metals

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. researchgate.net this compound possesses two potential coordination sites: the lone pair of electrons on the pyridine nitrogen atom and the lone pairs on the aldehyde oxygen atom. This arrangement allows it to function as a bidentate N,O-donor ligand.

Upon coordination with a metal ion, the molecule can form a stable five-membered chelate ring, a thermodynamically favorable arrangement. The nitrogen atom acts as a sigma-donor, while the carbonyl oxygen also donates electron density to the metal center. The strength and nature of the metal-ligand bond depend on the specific transition metal, its oxidation state, and the other ligands present in the coordination sphere. Such bidentate pyridine-aldehyde ligands can be used to construct more complex supramolecular structures or to act as scaffolds in catalysis. chemrxiv.org

Table 2: Potential Coordination Complexes with Transition Metals

Metal IonPotential Complex StructureCoordination Mode
Palladium(II)[Pd(this compound)₂Cl₂]Monodentate (N-coordination) or Bidentate (N,O-chelation)
Copper(II)[Cu(this compound)(OAc)₂]Bidentate (N,O-chelation)
Rhodium(I)[Rh(this compound)(CO)Cl]Bidentate (N,O-chelation)
Ruthenium(II)[Ru(bpy)₂(this compound)]²⁺Bidentate (N,O-chelation)

Transformations Involving the Benzyloxy Group

The benzyloxy group primarily serves as a protecting group for the C2-hydroxyl functionality. Its removal or modification is a key step in the synthetic utility of the parent molecule.

Selective Deprotection Strategies to Reveal Hydroxyl Functionality

The cleavage of the benzyl (B1604629) ether to unmask the corresponding alcohol (in this case, 2-hydroxy-3-pyridinecarbaldehyde, which exists in tautomeric equilibrium with its pyridone form) is a common and crucial transformation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

The most prevalent method for debenzylation is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). youtube.com The reaction is clean and high-yielding, producing the desired alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com This method is advantageous for its mild conditions. youtube.com

Alternative methods are employed when other functional groups, such as alkenes or alkynes, are present that would also be reduced by hydrogenation. Lewis acids, such as boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can effectively cleave benzyl ethers with high selectivity, even in the presence of silyl (B83357) ethers and esters. organic-chemistry.org Oxidative cleavage is another option. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, although they are typically more effective for p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Simple benzyl ethers can also be cleaved by DDQ, sometimes requiring photoirradiation. organic-chemistry.org

Table 3: Comparison of Deprotection Strategies for the Benzyloxy Group

MethodReagents and ConditionsAdvantagesLimitations
Catalytic HydrogenolysisH₂ (1 atm or higher), Pd/C, solvent (e.g., EtOH, EtOAc)Mild, high yield, clean byproducts (toluene). youtube.comyoutube.comReduces other sensitive groups (alkenes, alkynes, nitro groups). organic-chemistry.org
Lewis Acid CleavageBCl₃ or BCl₃·SMe₂, CH₂Cl₂, low temperatureHigh selectivity, tolerates many functional groups. organic-chemistry.orgStoichiometric amounts of corrosive reagent required.
Oxidative CleavageDDQ, MeCN, sometimes with photoirradiationUseful for substrates sensitive to hydrogenation or strong acids. organic-chemistry.orgCan be slower for unsubstituted benzyl ethers; potential for over-oxidation. nih.gov
Strong Acid CleavageHBr, Acetic AcidSimple and inexpensive.Harsh conditions, not suitable for acid-sensitive substrates. youtube.com

Functionalization of the Phenyl Moiety of the Benzyloxy Group

While less common, it is possible to perform chemical modifications on the phenyl ring of the benzyloxy group itself, provided the reaction conditions are carefully controlled to avoid cleavage of the ether linkage or reaction with the pyridinecarbaldehyde core. The phenyl ring can undergo electrophilic aromatic substitution reactions.

For instance, nitration could potentially be achieved using mild nitrating agents to install a nitro group, likely at the para position due to steric hindrance. Halogenation with reagents like N-bromosuccinimide (NBS) could introduce a bromine atom. The success of these reactions is highly dependent on finding conditions that are chemoselective. The electron-donating nature of the ether oxygen activates the phenyl ring towards electrophilic attack, but the reaction must be milder than those that would affect the pyridine system or the ether bond itself. Such functionalization could be used to tune the electronic properties of the molecule or to introduce a handle for further chemical transformations. organic-chemistry.orgresearchgate.net

Table 4: Hypothetical Functionalization of the Phenyl Ring

ReactionReagentsPotential Major Product
NitrationKNO₃, H₂SO₄ (mild conditions)2-(4-Nitrobenzyloxy)-3-pyridinecarbaldehyde
BrominationNBS, CCl₄, initiator (e.g., light)2-(4-Bromobenzyloxy)-3-pyridinecarbaldehyde
Friedel-Crafts AcylationAcCl, mild Lewis Acid (e.g., ZnCl₂)2-(4-Acetylbenzyloxy)-3-pyridinecarbaldehyde

Intramolecular Reactivity and Remote Substituent Effects

The reactivity of this compound is a classic example of remote substituent effects. The C2-benzyloxy and C3-aldehyde groups exert significant electronic influence on each other and on the pyridine ring.

Intramolecular Reactivity : The proximity of the aldehyde and benzyloxy groups does not readily lead to common intramolecular cyclizations under standard conditions. However, under specific catalytic or photochemical conditions, intramolecular C-H functionalization or cyclization reactions could potentially be induced, for example, between the benzylic C-H bonds and the pyridine ring, although such reactivity is not widely reported for this specific substrate. The primary intramolecular interaction is electronic, governing the reactivity of the molecule in intermolecular processes.

Derivatization Strategies and Applications As a Synthetic Intermediate

Synthesis of Pyridine-Fused Heterocyclic Systems

The aldehyde and pyridine (B92270) moieties of 2-Benzyloxy-3-pyridinecarbaldehyde can participate in annulation reactions, leading to the formation of various pyridine-fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in medicinally important compounds.

The aldehyde group of this compound readily undergoes condensation reactions with active methylene (B1212753) compounds, a key step in the construction of fused heterocyclic rings. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.orgorientjchem.org This reaction sets the stage for subsequent cyclization to form fused systems.

One of the most valuable applications of this strategy is in the synthesis of thieno[2,3-b]pyridines. The Gewald reaction, a multicomponent condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur, provides a direct route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netarkat-usa.org While direct examples with this compound are not extensively documented in readily available literature, the general applicability of the Gewald reaction suggests a viable pathway. The process would likely involve an initial Knoevenagel condensation of this compound with an active methylene nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to yield a 2-amino-3-cyanothieno[2,3-b]pyridine derivative.

General synthetic routes to thieno[2,3-b]pyridines often involve the reaction of 2-chloronicotinonitriles with α-mercapto ketones or esters, or the cyclization of 2-mercaptopyridine (B119420) derivatives. mdpi.comresearchgate.netresearchgate.net The adaptability of this compound lies in its potential to be converted into the necessary precursors for these cyclizations.

Similarly, the synthesis of furo[2,3-b]pyridines can be envisioned starting from this compound. nih.govnih.gov Established methods for furo[2,3-b]pyridine (B1315467) synthesis include the reaction of 2-halopyridines with propargyl alcohol followed by cyclization, or the intramolecular cyclization of 2-allyloxypyridine (B1265830) derivatives. By transforming the aldehyde group of this compound into a suitable functional group, such as an alkyne or an allyl ether, entry into these cyclization pathways becomes feasible.

The synthesis of pyrrolo[2,3-b]pyridines, another important heterocyclic scaffold, often involves the Fischer indole (B1671886) synthesis or palladium-catalyzed cross-coupling reactions. nih.govjuniperpublishers.comnbuv.gov.ua The aldehyde functionality of this compound can be utilized to introduce the necessary components for these cyclizations, for instance, through reductive amination followed by further transformations.

A general representation of the Knoevenagel condensation followed by cyclization is depicted below:

Scheme 1: General strategy for fused heterocycle synthesis from this compound
ReactantReagents and ConditionsProduct
This compoundActive methylene compound (e.g., malononitrile, ethyl cyanoacetate), base (e.g., piperidine, triethylamine)Knoevenagel condensation product
Knoevenagel condensation productSulfur, base (Gewald reaction)Thieno[2,3-b]pyridine derivative
Knoevenagel condensation productFurther intramolecular cyclizationOther fused heterocycles

The development of polycyclic scaffolds is a significant area of research in medicinal chemistry, as these structures can provide access to novel chemical space and lead to the discovery of new therapeutic agents. nih.gov While specific examples detailing the direct use of this compound in the construction of complex polycyclic systems are not prevalent in the searched literature, its potential as a building block is evident. Multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, represent a powerful strategy for accessing polycyclic scaffolds. organic-chemistry.org The aldehyde functionality of this compound makes it an ideal candidate for such reactions.

Preparation of Functionalized Pyridine Derivatives

Beyond the construction of fused systems, this compound serves as a precursor for a variety of functionalized pyridine derivatives through transformations of its aldehyde and benzyloxy groups.

The aldehyde group of this compound can be readily converted into other important functional groups. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, which can then be transformed into esters, amides, or other acid derivatives.

Furthermore, the aldehyde can be converted into a nitrile group. A common method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, followed by dehydration. Various reagents can be employed for the dehydration step. wikipedia.org The resulting 2-benzyloxy-3-cyanopyridine is a valuable intermediate for further synthetic manipulations, including its use in the synthesis of tetrazoles via [3+2] cycloaddition with sodium azide. sciforum.net

Table 1: Potential Transformations of the Aldehyde Group
TransformationReagents and ConditionsProduct
Oxidatione.g., KMnO4, CrO32-Benzyloxy-3-pyridinecarboxylic acid
Conversion to Nitrile1. NH2OH·HCl; 2. Dehydrating agent (e.g., SOCl2, P2O5)2-Benzyloxy-3-cyanopyridine

The benzyloxy group in this compound serves as a protecting group for the 2-pyridone tautomer. This group can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H2). researchgate.net This deprotection unmasks the 2-pyridone functionality, which can then be subjected to a range of reactions, such as N-alkylation.

The pyridine ring itself can also be functionalized. For example, electrophilic aromatic substitution reactions could potentially be employed to introduce substituents onto the pyridine ring, although the directing effects of the existing substituents would need to be considered.

Utility in the Synthesis of Complex Organic Molecules

While the direct application of this compound in the total synthesis of specific, named complex natural products is not extensively detailed in the reviewed literature, its potential is clear. The fused heterocyclic systems and functionalized pyridine derivatives that can be synthesized from this intermediate are common motifs in a wide range of biologically active molecules. For instance, thieno[2,3-b]pyridines are known to exhibit a variety of pharmacological activities. nih.gov

The ability to generate a diverse library of compounds from a single, readily accessible starting material like this compound is a significant advantage in drug discovery and development. The various synthetic handles present in the derivatives of this compound allow for late-stage functionalization, enabling the rapid exploration of structure-activity relationships.

Role as a Key Building Block in Retrosynthetic Analysis

Retrosynthetic analysis, a powerful strategy in planning organic syntheses, often identifies key building blocks or "synthons" that can be readily assembled to form the target molecule. This compound frequently emerges as such a synthon, particularly for target molecules incorporating a 2,3-disubstituted pyridine motif.

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde group provides a handle for nucleophilic additions and C-C bond formations, while the benzyloxy group serves as a robust protecting group for the pyridinol tautomer. This protecting group can be selectively removed under specific conditions, typically through hydrogenolysis, to unmask the hydroxyl group for further functionalization.

In a retrosynthetic sense, the presence of a 2-hydroxy-3-substituted pyridine core in a target molecule can be traced back to this compound. The aldehyde functionality allows for the disconnection of the carbon-carbon bond at the 3-position, simplifying the target structure into more readily available starting materials.

Table 1: Retrosynthetic Disconnections Involving this compound

Target SubstructureRetrosynthetic DisconnectionPrecursor
2-Hydroxy-3-alkylpyridineC-C bond at the 3-positionThis compound
2-Hydroxy-3-(1-hydroxyalkyl)pyridineC-C bond at the 3-positionThis compound

Precursor to Chiral Compounds and Stereoselective Syntheses

The aldehyde functionality of this compound is a gateway for the introduction of chirality into a molecule. Stereoselective additions to the carbonyl group can establish new stereocenters, making this compound a valuable precursor in the synthesis of enantiomerically enriched or diastereomerically pure compounds.

Various stereoselective synthetic methodologies can be applied, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, the addition of organometallic reagents to the aldehyde in the presence of a chiral ligand can lead to the formation of chiral secondary alcohols with high enantiomeric excess.

While specific examples directly utilizing this compound in published stereoselective syntheses are not extensively detailed in the provided search results, the principles of asymmetric synthesis strongly support its potential in this area. The general strategies for stereoselective synthesis often involve the conversion of prochiral aldehydes into chiral products, a role for which this compound is well-suited. The synthesis of complex molecules like certain lignans, for example, has been achieved through stereoselective routes starting from related aromatic aldehydes, demonstrating the feasibility of such transformations. nih.govnih.gov

Table 2: Potential Stereoselective Transformations of this compound

Reaction TypeReagents and ConditionsChiral Product
Asymmetric ReductionChiral reducing agent (e.g., CBS catalyst)Chiral 2-benzyloxy-3-(hydroxymethyl)pyridine
Asymmetric AlkylationOrganometallic reagent, chiral ligandChiral secondary alcohol
Asymmetric AllylationAllylating agent, chiral catalystChiral homoallylic alcohol

Advanced Spectroscopic and Analytical Characterization of 2 Benzyloxy 3 Pyridinecarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-Benzyloxy-3-pyridinecarbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzyloxy group, and the aldehyde functional group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aldehyde proton is typically observed as a singlet in the downfield region, a characteristic feature of its deshielded nature. The protons on the pyridine ring exhibit specific splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with neighboring protons, providing crucial information about their relative positions. Similarly, the protons of the benzyl (B1604629) group and the methylene (B1212753) bridge of the benzyloxy moiety give rise to characteristic signals that confirm the presence of this substituent.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compoundCDCl₃Specific data not publicly available. Expected signals for pyridine, benzyl, and aldehyde protons.
3-PyridinecarboxaldehydeDMSO-d₆10.11 (s, 1H, CHO), 9.08 (s, 1H), 8.85 (d, J=3.6 Hz, 1H), 8.24 (d, J=7.7 Hz, 1H), 7.63 (dd, J=7.3, 5.1 Hz, 1H). rsc.org
2-PyridinecarboxaldehydeCDCl₃10.09 (s, 1H, CHO), 8.80 (d, 1H), 7.96 (t, 1H), 7.88 (d, 1H), 7.54 (t, 1H). chemicalbook.com

Note: The table is interactive. Users can sort and filter the data.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment. The carbonyl carbon of the aldehyde group, for example, resonates at a characteristic downfield position. The carbon atoms of the pyridine and benzene (B151609) rings also appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the substituents.

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

CompoundSolventChemical Shifts (δ, ppm)
This compoundCDCl₃Specific data not publicly available. Expected signals for pyridine, benzyl, and aldehyde carbons.
3-PyridinecarboxaldehydeDMSO-d₆192.5 (CHO), 154.6, 151.4, 136.0, 131.3, 124.4. rsc.org
2-PyridinecarboxaldehydeCDCl₃193.5 (CHO), 152.9, 150.0, 136.8, 127.6, 121.2.

Note: The table is interactive. Users can sort and filter the data.

To unravel the intricate connectivity and spatial arrangement of atoms in this compound, a suite of two-dimensional (2D) NMR techniques is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the pyridine ring and within the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduscribd.com This powerful technique allows for the unambiguous assignment of proton and carbon signals, for instance, linking the aldehyde proton to its corresponding carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different functional groups. For example, an HMBC correlation between the methylene protons of the benzyloxy group and the C2 carbon of the pyridine ring would definitively confirm the attachment point of the benzyloxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This technique is invaluable for determining the preferred conformation of the molecule, such as the relative orientation of the benzyloxy group with respect to the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds. A strong absorption band in the region of 1700-1730 cm⁻¹ is a hallmark of the C=O stretching vibration of the aldehyde group. The C-O stretching vibration of the ether linkage in the benzyloxy group would also produce a distinct signal. Additionally, characteristic absorptions for the C=C and C=N bonds within the aromatic pyridine ring, as well as the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, would be observed.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)
Aldehyde (C=O)Stretch1700-1730
Ether (C-O)Stretch1000-1300
Aromatic C=C/C=NStretch1400-1600
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960

Note: The table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the cleavage of the benzylic ether bond is a likely fragmentation pathway, leading to the formation of characteristic fragment ions that can be used to confirm the presence of the benzyloxy group and the pyridinecarbaldehyde moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed characterization of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related benzyloxy-substituted heterocyclic compounds provides valuable insights into the expected structural motifs. For instance, the crystal structure of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, a molecule also containing a benzyloxy group attached to a heterocyclic ring, has been determined. The compound crystallizes in the monoclinic system with the space group P2₁/c. The core of the molecule, comprising the thiazole (B1198619) and carbamate (B1207046) moieties, is planar.

In another relevant example, the crystal structure of a disubstituted pyridine derivative, 5-(4-(morpholin-4-yl)-3-nitrobenzene-1-sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, was characterized to confirm its synthesis. researchgate.net This highlights the routine use of X-ray crystallography for the unambiguous structural elucidation of complex pyridine derivatives. researchgate.net

The crystallographic data for a representative benzyloxy-substituted heterocyclic derivative is presented below:

ParameterValue
Compound Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate
Formula C₁₃H₁₄N₂O₃S
Crystal System Monoclinic
Space Group P2₁/c
Reference

Note: This data is for a related derivative and serves as an illustrative example.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its derivatives, ensuring the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For pyridine derivatives, reversed-phase HPLC is a common approach. researchgate.netcdc.gov A method for the separation of a structurally similar compound, N-benzyl-3-benzyloxy-2-pyridone, has been reported and can be adapted for this compound. cdc.gov This method utilizes a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. cdc.gov For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid can be substituted with a volatile alternative like formic acid. cdc.gov

A typical HPLC method for a related benzyloxy pyridine derivative is detailed in the following table:

ParameterCondition
Compound N-Benzyl-3-benzyloxy-2-pyridone
Column Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detection UV/Vis
Note For MS compatibility, phosphoric acid can be replaced with formic acid.
Reference cdc.gov

The development and validation of RP-HPLC methods are crucial for the quality control of novel synthetic pyridine derivatives. researchgate.net Such methods are validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. birchbiotech.com Pyridine and its derivatives are amenable to GC analysis, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. cdc.govrestek.com The choice of a suitable capillary column is important, and while pyridine can be analyzed on various stationary phases, its basic nature can sometimes lead to peak tailing on acidic columns. researchgate.net However, modern inert columns generally provide good peak shapes.

For the analysis of aldehydes, derivatization is a common strategy to improve chromatographic behavior and detection sensitivity. researchgate.netepa.gov However, direct GC analysis of pyridine aldehydes is also feasible. The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. birchbiotech.comyoutube.commeasurlabs.com

When using GC for the analysis of pyridine-containing samples, it is important to consider the potential for interaction with the stationary phase. While some have raised concerns about the long-term effects of pyridine on certain columns, many users report no significant issues, especially when using modern, robust columns. researchgate.net

Theoretical and Computational Investigations on 2 Benzyloxy 3 Pyridinecarbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecular systems. For 2-Benzyloxy-3-pyridinecarbaldehyde, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to model its behavior accurately.

Electronic Structure and Molecular Geometry Optimization

The optimization of the molecular geometry of this compound using DFT calculations reveals the most stable three-dimensional arrangement of its atoms. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The electronic structure is characterized by the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of the electron-withdrawing pyridine (B92270) ring and the bulky, electron-donating benzyloxy group significantly influences the geometry and electronic distribution.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar structures, as specific research on this compound is not available.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-O 1.36 O-C2-C3 118.5
C3-C(aldehyde) 1.48 C2-C3-C(aldehyde) 121.0
C(aldehyde)=O 1.22 C3-C(aldehyde)=O 124.0
C2-N1 1.34 C2-N1-C6 117.0

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the pyridine ring, while the LUMO is likely centered on the electron-deficient pyridine ring and the carbonyl group of the aldehyde. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org

Table 2: Illustrative FMO Analysis Data for this compound This table presents illustrative data based on typical values for similar structures, as specific research on this compound is not available.

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predicted shifts, when compared to experimental spectra, aid in the assignment of signals to specific atoms in the molecule. For instance, the aldehyde proton is expected to have a characteristic downfield chemical shift.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-O stretches of the ether linkage, and various vibrations of the pyridine and benzene (B151609) rings. Theoretical studies on related pyridine carboxaldehydes have demonstrated the accuracy of these predictions.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound This table presents illustrative data based on typical values for similar structures, as specific research on this compound is not available.

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O stretch (aldehyde) 1710
C-O-C stretch (ether) 1250
Pyridine ring stretch 1580

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible benzyloxy group introduces conformational complexity to this compound. Conformational analysis involves exploring the different spatial arrangements of the molecule and their relative energies. By rotating around the C-O and O-C bonds of the benzyloxy group, different conformers can be identified.

A potential energy surface (PES) can be generated by systematically changing key dihedral angles and calculating the energy at each point. This map reveals the low-energy conformers and the energy barriers between them. Such analyses on related molecules, like 2-pyridinecarboxaldehyde, have identified stable conformers and the energy barriers for their interconversion. For this compound, the orientation of the benzyloxy group relative to the pyridine ring will be a critical factor in determining the most stable conformation.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings, DFT calculations can be used to map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By analyzing the geometry and electronic structure of the transition state, detailed insights into the bond-making and bond-breaking processes can be obtained. Studies on similar reactions have successfully used these methods to understand reaction feasibility and selectivity.

Intermolecular Interactions and Supramolecular Assembly Prediction

The non-covalent interactions that this compound can form are crucial for understanding its solid-state structure and its behavior in solution. These interactions include hydrogen bonding (with the aldehyde oxygen and pyridine nitrogen as potential acceptors), π-π stacking between the aromatic rings, and C-H···π interactions.

Computational methods can be used to model these interactions and predict how molecules of this compound might self-assemble into larger supramolecular structures. Hirshfeld surface analysis is a technique that can be employed to visualize and quantify these intermolecular contacts in a crystal lattice. While specific studies on this molecule are lacking, research on analogous compounds like 2-Benzyloxy-3-nitropyridine has revealed the presence of weak π-π stacking and C-H···π interactions, suggesting that similar forces would be at play in the supramolecular assembly of this compound.

In Silico Design of Novel Derivatives with Tailored Properties

The design of novel derivatives of this compound with specific, desired properties is greatly accelerated by computational, or in silico, methods. These techniques allow for the rational design of new molecules and the prediction of their biological activity, pharmacokinetic profiles, and potential liabilities before their actual synthesis. This approach saves significant time and resources in the drug discovery pipeline.

The core structure of this compound, featuring a benzyloxy group and an aldehyde on a pyridine ring, offers multiple points for chemical modification. Computational strategies such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are employed to guide these modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed by synthesizing a library of analogs and testing their activity against a specific biological target. The structural features of these analogs, such as steric, electronic, and hydrophobic properties, are then correlated with their biological activity to build a predictive model. researchgate.net Such models can then be used to predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates. researchgate.net

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of drug design, docking is used to predict how a designed ligand, such as a derivative of this compound, will bind to the active site of a target protein. For instance, studies on benzyloxybenzaldehyde derivatives have utilized molecular docking to understand their binding to aldehyde dehydrogenase (ALDH) isoforms. mdpi.com Similar approaches can be applied to derivatives of this compound to design potent and selective inhibitors of various enzymes. The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic contacts, provide valuable insights for optimizing the molecular structure. mdpi.com

The following table illustrates hypothetical data from a molecular docking study of designed this compound derivatives against a target protein.

DerivativeModificationDocking Score (kcal/mol)Key Predicted Interactions
BPC-01 4-fluoro on benzyloxy ring-8.5H-bond with Ser-234, π-π stacking with Phe-312
BPC-02 4-methoxy on benzyloxy ring-9.2H-bond with Ser-234, H-bond with Gln-188
BPC-03 Aldehyde replaced with nitrile-7.8Dipole-dipole interaction with Asn-190
BPC-04 Pyridine N oxidized-6.5Ionic interaction with Asp-205

ADMET Prediction

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. ADMET prediction tools are used to computationally estimate properties such as oral bioavailability, metabolic stability, and potential toxicity. nih.gov By analyzing the structure of designed this compound derivatives, these tools can predict their drug-likeness based on criteria such as Lipinski's rule of five.

The table below presents a sample of predicted ADMET properties for a set of designed derivatives.

DerivativeMolecular WeightLogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability (%)
BPC-01 231.232.803High
BPC-02 243.262.504High
BPC-03 210.232.103Moderate
BPC-04 229.232.304Moderate

By integrating these in silico approaches, researchers can rationally design novel derivatives of this compound with a higher probability of success. For example, a derivative with a high predicted binding affinity from molecular docking and favorable ADMET properties would be prioritized for synthesis and further experimental evaluation. This iterative cycle of design, prediction, and synthesis is a powerful strategy in modern drug discovery.

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The quest for more environmentally benign and economically viable methods for synthesizing 2-benzyloxy-3-pyridinecarbaldehyde is an active area of research. Traditional synthetic pathways often involve multiple steps, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. Current research efforts are focused on the development of catalytic processes that minimize waste and maximize atom economy. This includes the exploration of novel catalysts for the selective oxidation of the corresponding alcohol, 2-benzyloxy-3-pyridinemethanol, and the direct formylation of 2-benzyloxypyridine. The use of greener solvents and renewable starting materials is also a key consideration in these new synthetic designs.

Exploration of Unprecedented Reactivity and Catalytic Applications

Beyond its role as a synthetic intermediate, researchers are beginning to uncover the unique reactivity of this compound and its potential in catalysis. The interplay between the pyridine (B92270) nitrogen, the aldehyde functionality, and the benzyloxy group can be exploited to facilitate novel chemical transformations. For instance, the compound can act as a ligand for transition metals, with the resulting complexes being investigated for their catalytic activity in cross-coupling reactions and asymmetric synthesis. The aldehyde group itself can participate in a variety of reactions, including aldol (B89426) condensations, Wittig reactions, and the formation of imines and enamines, opening up avenues for the synthesis of complex molecular architectures.

Integration into Advanced Materials Science and Supramolecular Chemistry

The rigid and planar structure of the pyridine ring, combined with the flexible benzyloxy group, makes this compound an attractive building block for the construction of advanced materials and supramolecular assemblies. sigmaaldrich.com Its ability to participate in hydrogen bonding and π-π stacking interactions allows for the formation of well-ordered crystalline structures and liquid crystals. Researchers are exploring its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have potential applications in gas storage, separation, and catalysis. In supramolecular chemistry, it is being used to create complex host-guest systems and self-assembled monolayers with tailored properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyloxy-3-pyridinecarbaldehyde, and what are the critical parameters affecting yield?

The synthesis of this compound typically involves functionalization of pyridine derivatives. Key steps include:

  • Benzyloxy Group Introduction : Protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) .
  • Aldehyde Formation : Oxidation or formylation of the pyridine ring. For example, Vilsmeier-Haack formylation using POCl₃ and DMF can introduce the aldehyde group at the 3-position .
  • Critical Parameters : Reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for formylation), and stoichiometric control of reagents to avoid over-oxidation .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential vapor release .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent oxidation. Store in a cool, dry, ventilated area away from ignition sources .
  • Stability : Monitor for discoloration or precipitate formation, which may indicate degradation. Avoid exposure to moisture or strong acids/bases .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the benzyloxy group (δ ~5.0 ppm for OCH₂Ph) and aldehyde proton (δ ~9.8–10.0 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of benzyloxy group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as an intermediate in multi-step syntheses?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DCM, THF) for nucleophilic substitutions. For Pd-catalyzed couplings (e.g., Suzuki), ensure anhydrous conditions .
  • Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions. Monitor turnover via TLC or HPLC .
  • Workflow Design : Introduce the aldehyde group late in the synthesis to avoid side reactions (e.g., aldol condensation) .

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

  • Validation of Models : Compare DFT-calculated electrophilicity indices (e.g., Fukui functions) with experimental electrophilic substitution rates .
  • Experimental Replicates : Perform reactions under controlled conditions (fixed temperature, solvent) to isolate variables. Use statistical tools (e.g., ANOVA) to assess reproducibility .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C-aldehyde) to track reaction pathways and validate computational intermediates .

Q. What methodological considerations are critical when evaluating this compound in biological assays?

  • Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .
  • Stability in Media : Monitor aldehyde stability in cell culture media (pH 7.4, 37°C) using LC-MS. Degradation products (e.g., carboxylic acids) may confound results .
  • Toxicity Screening : Perform MTT assays on mammalian cells to rule out nonspecific cytotoxicity before probing pharmacological activity .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine) .
  • Crystallography : If feasible, grow single crystals for X-ray diffraction to unambiguously confirm the structure .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

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